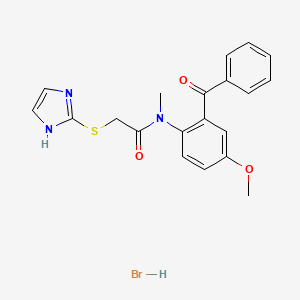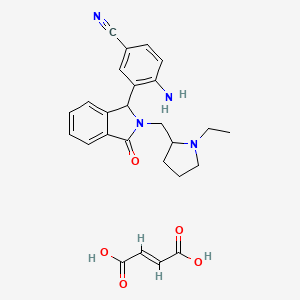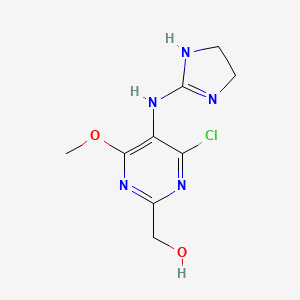
(+/-)-Meso-corydaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-Meso-corydaline is an isoquinoline alkaloid found in various plants, particularly in the Corydalis species. This compound has garnered attention due to its diverse pharmacological properties, including analgesic, anti-inflammatory, and anti-cancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Meso-corydaline typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline structure. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid to catalyze the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as Corydalis plants, followed by purification processes like chromatography. Alternatively, large-scale synthesis can be achieved through optimized Pictet-Spengler reactions, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Meso-corydaline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the isoquinoline structure into its corresponding N-oxide.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex alkaloids.
Biology: Investigated for its role in modulating neurotransmitter systems.
Medicine: Explored for its analgesic, anti-inflammatory, and anti-cancer properties.
Industry: Potential use in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of (+/-)-Meso-corydaline involves its interaction with various molecular targets and pathways:
Analgesic Effects: It modulates opioid receptors, leading to pain relief.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and mediators.
Anti-cancer Effects: Induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
Comparison with Similar Compounds
Similar Compounds
Berberine: Another isoquinoline alkaloid with similar pharmacological properties.
Palmatine: Shares structural similarities and exhibits comparable biological activities.
Tetrahydropalmatine: Known for its analgesic and sedative effects.
Uniqueness
(+/-)-Meso-corydaline stands out due to its balanced pharmacological profile, offering a combination of analgesic, anti-inflammatory, and anti-cancer effects. Its unique structure allows for diverse chemical modifications, making it a versatile compound for drug development.
Properties
CAS No. |
6018-36-6 |
|---|---|
Molecular Formula |
C22H27NO4 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(13R,13aR)-2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |
InChI |
InChI=1S/C22H27NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-11,13,21H,8-9,12H2,1-5H3/t13-,21-/m1/s1 |
InChI Key |
VRSRXLJTYQVOHC-LRTDBIEQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC |
Canonical SMILES |
CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


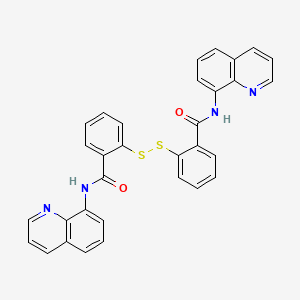
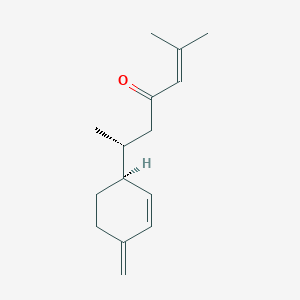
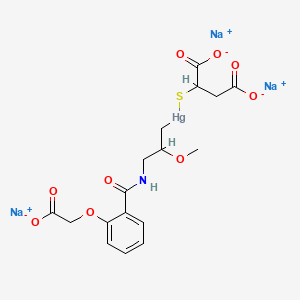
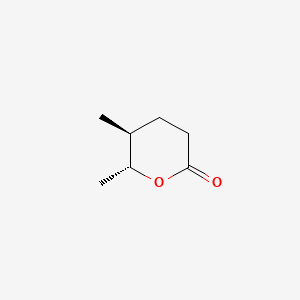
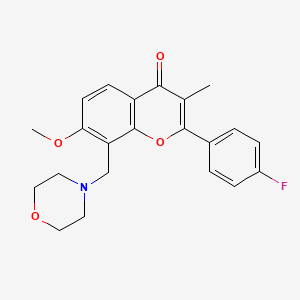
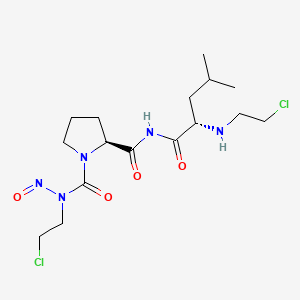

![(1R,3R)-5-[(2E,9Z)-12,12,12-trifluoro-11-hydroxy-7,7-dimethyl-11-(trifluoromethyl)dodeca-2,9-dienylidene]cyclohexane-1,3-diol](/img/structure/B12779383.png)
